molecular formula C9H21NO2 B2637319 (2S)-1-[[(2S)-2-Hydroxybutyl]-methylamino]butan-2-ol CAS No. 2361610-19-5

(2S)-1-[[(2S)-2-Hydroxybutyl]-methylamino]butan-2-ol

Cat. No. B2637319
CAS RN: 2361610-19-5
M. Wt: 175.272
InChI Key: GXMPGTXMVQAVAL-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S)-butan-2-ol” is a type of secondary alcohol . It’s also known as “tert-Amyl alcohol” or "tert-Pentyl alcohol" .


Molecular Structure Analysis

The molecular structure of “(2S)-butan-2-ol” can be represented as CH3CH2C(CH3)2OH . It’s a structural derivative of butane .


Chemical Reactions Analysis

The oxidation of 2-methyl-2-butanol involves hydrogen-atom abstraction reactions by hydroxyl (˙OH) radicals, dehydration reactions of 2M2B molecules, and unimolecular isomerization and decomposition reactions of 2M2B radicals produced by H-atom abstraction .

Scientific Research Applications

Metabolic Pathways and Biochemical Analysis

Mebeverine, a drug chemically similar to (2S)-1-[[(2S)-2-Hydroxybutyl]-methylamino]butan-2-ol, is metabolized into various metabolites that are pivotal for understanding the biochemical pathways and pharmacodynamics. Research demonstrates the metabolization of Mebeverine into MB alcohol (MB-OH) and veratric acid, shedding light on the metabolic pathways of such compounds. The metabolites are mostly excreted as conjugates, providing insights into the drug's pharmacokinetics and its potential interactions within the human body (Kristinsson et al., 1994).

Toxicological Implications

Understanding the toxicological profile and potential for misuse of substances structurally related to (2S)-1-[[(2S)-2-Hydroxybutyl]-methylamino]butan-2-ol is crucial. For instance, studies have revealed the intoxication effects and the potential for substance abuse, highlighting the importance of clinical awareness of such compounds. These insights are valuable for both clinical diagnostics and for formulating regulations around these substances (Shimizu et al., 2007).

Chemical Analysis and Detection

The detection of metabolites and chemical derivatives in biological samples is essential for toxicological analysis, forensics, and therapeutic drug monitoring. For example, the detection of specific metabolites of Mebeverine in urine through fluorescence polarization immunoassay (FPIA) and gas chromatography-mass spectrometry (GC-MS) emphasizes the capabilities and methodologies in chemical analysis pertinent to compounds similar to (2S)-1-[[(2S)-2-Hydroxybutyl]-methylamino]butan-2-ol (Kraemer et al., 2001).

Safety and Hazards

While specific safety and hazard information for “(2S)-1-[[(2S)-2-Hydroxybutyl]-methylamino]butan-2-ol” is not available, it’s important to note that similar compounds, such as 2-methyl-2-butanol, are highly flammable and may be harmful if swallowed .

properties

IUPAC Name

(2S)-1-[[(2S)-2-hydroxybutyl]-methylamino]butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO2/c1-4-8(11)6-10(3)7-9(12)5-2/h8-9,11-12H,4-7H2,1-3H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMPGTXMVQAVAL-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN(C)CC(CC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CN(C)C[C@H](CC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 139026624

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